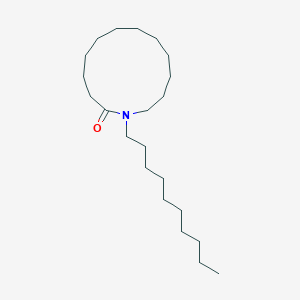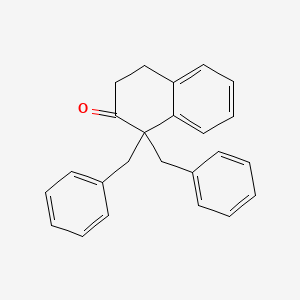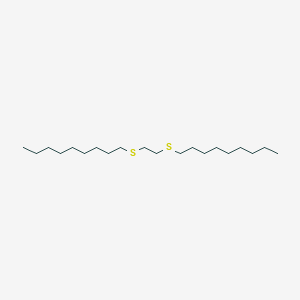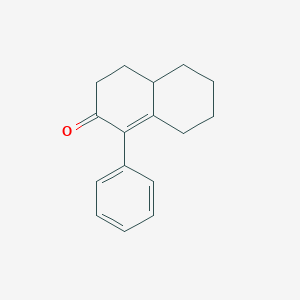
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-: is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-phenyl-2-naphthalenone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Another approach involves the cyclization of a suitable precursor, such as 1-phenyl-1,2,3,4-tetrahydronaphthalene, using acidic or basic catalysts. This method may require specific reaction conditions, including controlled temperature and solvent choice, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to fully hydrogenated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or other substituted naphthalenone derivatives.
Scientific Research Applications
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-naphthalenone: A structurally related compound with a fully aromatic naphthalene ring.
1-Phenyl-1,2,3,4-tetrahydronaphthalene: A precursor used in the synthesis of the target compound.
2(3H)-Naphthalenone: The parent compound without the phenyl substitution.
Uniqueness
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- is unique due to its partially hydrogenated naphthalene ring system and phenyl substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from fully aromatic or non-substituted analogs.
Properties
CAS No. |
60417-93-8 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-phenyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C16H18O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-3,7-8,12H,4-6,9-11H2 |
InChI Key |
QCVKCFFKPQRDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=O)CCC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)


![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)

![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
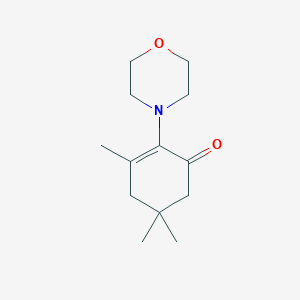
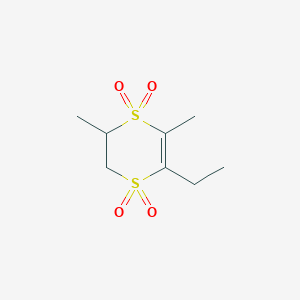
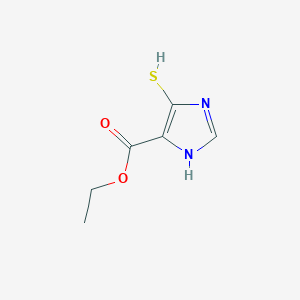
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
